molecular formula C18H25N5O5S2 B2609519 methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689751-79-9

methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2609519
CAS No.: 689751-79-9
M. Wt: 455.55
InChI Key: LQUVRFROEHBYON-UHFFFAOYSA-N
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Description

Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 2. The triazole ring is further functionalized with:

  • A sulfanylacetate ester group at position 2.
  • A formamido-linked 4-(diethylsulfamoyl)phenyl moiety at position 3.

The 1,2,4-triazole scaffold is widely utilized in medicinal and agrochemical chemistry due to its stability, hydrogen-bonding capacity, and versatility in forming π-π interactions .

Properties

IUPAC Name

methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5S2/c1-5-23(6-2)30(26,27)14-9-7-13(8-10-14)17(25)19-11-15-20-21-18(22(15)3)29-12-16(24)28-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUVRFROEHBYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

The target compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-linked side chains. Key structural variations among analogs include:

Substituents on the triazole ring : Methyl, phenyl, or halogenated aryl groups.

Sulfamoyl/sulfonyl groups: Diethylsulfamoyl (target), dimethylsulfamoyl, or morpholinosulfonyl.

Ester/amide functionalization : Methyl ester (target), ethyl ester, or acetamide.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate C₁₉H₂₅N₅O₄S₃ 503.6 Diethylsulfamoyl, methyl ester High lipophilicity, moderate solubility
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid C₁₉H₂₀N₄O₄S₂ 432.52 Dimethylsulfamoyl, carboxylic acid Increased acidity, polar
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate C₂₀H₁₈FN₅O₃S 435.45 4-Fluorobenzoyl, ethyl ester Enhanced metabolic stability
Methyl 2-{[4-methyl-5-({[4-(morpholinosulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate C₁₈H₂₂N₅O₆S₃ 500.59 Morpholinosulfonyl, methyl ester Improved water solubility
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide C₁₈H₁₇ClN₆OS 400.88 p-Tolylaminomethyl, acetamide High crystallinity, planar conformation

Key Research Findings

(a) Electronic and Steric Effects
  • Diethylsulfamoyl vs.
  • Morpholinosulfonyl Group: In , the morpholine ring enhances solubility via hydrogen bonding, which may be advantageous for aqueous formulations .
(b) Functional Group Impact on Bioactivity
  • Ester vs. Amide : Methyl/ethyl esters (target, ) are more lipophilic than acetamide () or carboxylic acid () derivatives, favoring passive diffusion across biological membranes .
  • Fluorobenzoyl Substituent : The 4-fluorobenzoyl group in ’s compound increases metabolic stability by resisting oxidative degradation .
(c) Structural Conformation and Packing
  • highlights that fluorophenyl-substituted triazoles exhibit partial non-planarity, disrupting π-π stacking and reducing crystallinity. In contrast, the target compound’s diethylsulfamoyl group may promote intermolecular interactions via sulfonyl oxygen atoms .
  • Acetamide derivatives () adopt planar conformations, facilitating tight crystal packing and higher melting points .

Biological Activity

Methyl 2-{[5-({[4-(diethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex compound featuring a 1,2,4-triazole moiety, which is known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Molecular Weight: 348.41 g/mol
  • CAS Number: Not specified in available sources.
  • Functional Groups: Contains a triazole ring, sulfamoyl group, and an acetate moiety.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant anticancer properties. A study highlighted that derivatives of triazole-thiones demonstrated efficacy against various cancer cell lines. For instance:

  • Colon Carcinoma (HCT-116): IC50 values around 6.2 μM were observed for certain derivatives.
  • Breast Cancer (T47D): Compounds showed IC50 values of 43.4 μM and 27.3 μM for different derivatives .

Table 1: Anticancer Activity of Related Triazole Derivatives

Compound NameCancer TypeIC50 (μM)
Triazole AHCT-1166.2
Triazole BT47D27.3
Triazole CT47D43.4

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related triazole compounds suggest they possess both antibacterial and antifungal properties:

  • Antibacterial: Comparable activity to streptomycin against various bacterial strains.
  • Antifungal: Demonstrated higher efficacy than reference antifungal agents like bifonazole .

The proposed mechanisms for the biological activity of triazole derivatives include:

  • Inhibition of Enzyme Activity: Many triazoles inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membranes: Antimicrobial activity may stem from the disruption of microbial cell membranes.

Case Study 1: Synthesis and Evaluation

A study synthesized various triazole-thione derivatives and evaluated their biological activities. The results indicated that modifications to the sulfamoyl group significantly influenced anticancer efficacy.

Case Study 2: Clinical Relevance

Research involving a combinatorial library of bioregulators containing triazole structures showed promise for developing non-toxic compounds with antineoplastic activity. This highlights the potential for clinical applications in cancer therapy .

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